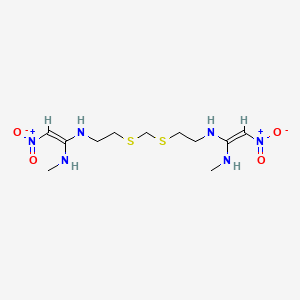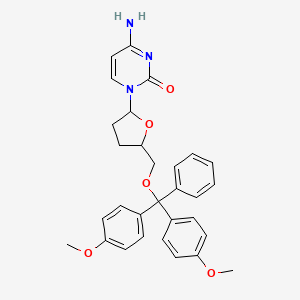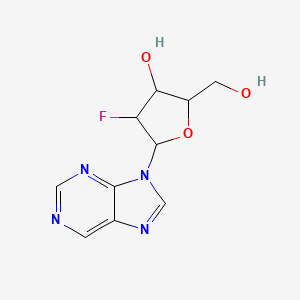![molecular formula C10H6Cl2N2O2 B12106051 (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound can lead to the formation of the isoxazole ring.
Introduction of the chloromethyl group: This step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Attachment of the pyridine moiety: The final step involves the condensation of the chloromethyl isoxazole with 2-chloropyridine-3-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition reactions: These reactions often require the use of catalysts such as transition metal complexes and can be carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Agricultural chemistry:
作用機序
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(4E)-3-(bromomethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(chloromethyl)-4-[(2-fluoropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a fluoropyridine moiety instead of a chloropyridine moiety.
(4E)-3-(chloromethyl)-4-[(2-methylpyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a methylpyridine moiety instead of a chloropyridine moiety.
Uniqueness
The uniqueness of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C10H6Cl2N2O2 |
|---|---|
分子量 |
257.07 g/mol |
IUPAC名 |
(4Z)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2/b7-4- |
InChIキー |
IWYTXGHOCYLJGW-DAXSKMNVSA-N |
異性体SMILES |
C1=CC(=C(N=C1)Cl)/C=C\2/C(=NOC2=O)CCl |
正規SMILES |
C1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)



![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)


